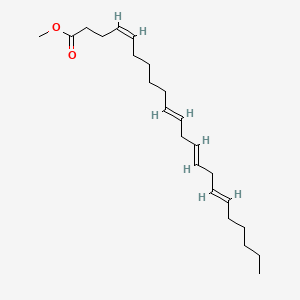
methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate is a methyl ester derivative of docosahexaenoic acid (DHA). It is a long-chain polyunsaturated fatty acid (PUFA) with multiple double bonds in its structure. This compound is of significant interest due to its potential health benefits and applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate typically involves the esterification of docosahexaenoic acid (DHA) with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the mixture under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound often involves the extraction of DHA from marine sources such as fish oil, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mecanismo De Acción
The mechanism of action of methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the synthesis of anti-inflammatory molecules.
Comparación Con Compuestos Similares
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate is unique compared to other similar compounds due to its specific double bond configuration and chain length. Similar compounds include:
Methyl (4Z,10E,13E,16E,18E)-8-oxodocosa-4,10,13,16,18-pentaenoate: Another long-chain PUFA with an additional double bond and an oxo group.
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid: The free acid form of the compound, which has different solubility and reactivity properties.
These compounds share structural similarities but differ in their specific chemical and biological properties, making this compound a distinct and valuable compound for research and industrial applications.
Propiedades
Número CAS |
932710-49-1 |
|---|---|
Fórmula molecular |
C23H38O2 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18,21-22H2,1-2H3/b8-7+,11-10+,14-13+,20-19- |
Clave InChI |
JXKCBSKPWHNCFL-CQNGILGYSA-N |
SMILES isomérico |
CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)OC |
SMILES canónico |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















